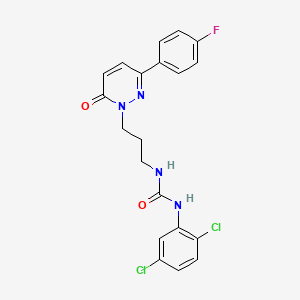
1-(2,5-dichlorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dichlorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C20H17Cl2FN4O2 and its molecular weight is 435.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,5-dichlorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea, with the CAS number 1058499-78-7, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.
- Molecular Formula : C20H17Cl2FN4O2
- Molecular Weight : 435.3 g/mol
- Structure : The compound features a urea moiety linked to a pyridazine ring, which is substituted with dichlorophenyl and fluorophenyl groups.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway often includes:
- Formation of the pyridazine core.
- Introduction of the fluorophenyl and dichlorophenyl substituents via electrophilic aromatic substitution.
- Final coupling to form the urea linkage.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with oxadiazole and pyrimidine frameworks have demonstrated potent activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers .
Key Findings:
- Mechanism : The anticancer activity is hypothesized to involve the inhibition of key cellular pathways that promote tumor growth and survival.
- Case Studies : In vitro studies have shown that certain derivatives can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics.
Anti-inflammatory and Analgesic Properties
Similar compounds have been evaluated for anti-inflammatory effects, showing promise in reducing inflammatory markers in preclinical models. The biological activity may be attributed to modulation of cytokine production and inhibition of inflammatory pathways.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that the compound may interact favorably with active sites of enzymes critical for tumor metabolism and survival .
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2FN4O2/c21-14-4-7-16(22)18(12-14)25-20(29)24-10-1-11-27-19(28)9-8-17(26-27)13-2-5-15(23)6-3-13/h2-9,12H,1,10-11H2,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQTWHAIECUOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














